N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclopropane ring, a phenyl group, and a diphenylacetamido moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the diphenylacetamido intermediate: This step involves the reaction of diphenylacetic acid with an amine to form the diphenylacetamido group.
Attachment of the ethylcarbamoyl group: The intermediate is then reacted with an ethylcarbamoyl chloride to introduce the ethylcarbamoyl group.
Cyclopropanation: The final step involves the cyclopropanation of the phenyl ring using a cyclopropanecarboxylic acid derivative under suitable conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide: shares similarities with other cyclopropane-containing compounds and diphenylacetamido derivatives.
Cyclopropanecarboxamide derivatives: These compounds often exhibit unique biological activities due to the strained nature of the cyclopropane ring.
Diphenylacetamido derivatives: Known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,2-diphenylacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(21-13-15-23(16-14-21)30-26(32)22-11-12-22)28-17-18-29-27(33)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-16,22,24H,11-12,17-18H2,(H,28,31)(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIEYTUPMGZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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